molecular formula C26H22N8O6S2 B2507896 3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide CAS No. 327086-88-4

3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide

Cat. No. B2507896
M. Wt: 606.63
InChI Key: FWGNBGZFRILNEL-UHFFFAOYSA-N
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Description

The compound 3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide is a complex organic molecule that likely contains a cyclopropane core with various substituents. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, and while the specific synthesis of the compound is not detailed in the provided papers, similar compounds are synthesized through methods such as azeotropic condensation. For example, diimide-dicarboxylic acids in the first paper were synthesized using azeotropic condensation of diphthalic anhydride and aminobenzoic acid . This suggests that the synthesis of the compound may also involve condensation reactions and the use of similar reagents and catalysts.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. The second paper discusses the crystal structure of a related compound, trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, which shows triclinic symmetry and specific unit cell dimensions . Although the exact structure of the compound is not provided, it is likely to have a three-dimensional conformation influenced by its cyclopropane core and the spatial arrangement of its substituents.

Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but the presence of carboxamide and sulfamoyl groups suggests that it may participate in reactions typical for these functionalities, such as nucleophilic substitution or hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers and small organic molecules can be quite diverse. The first paper describes the properties of poly(amide-imide)s, such as solubility in various solvents, thermal stability, and mechanical strength . The second paper provides insights into the inclusion complex formation and the impact of hydrogen bonding on the structure . While these properties are not directly applicable to the compound , they highlight the importance of molecular structure in determining properties such as solubility, stability, and reactivity.

Scientific Research Applications

Novel Polyimide Materials

Research into novel polyimides derived from aromatic diamine monomers, such as those incorporating pyridine and related structures, has resulted in materials with outstanding properties. These include good solubility in strong polar solvents, excellent thermal stability, and favorable mechanical properties (Guan et al., 2014). These materials can form flexible, tough, and transparent films, suggesting applications in electronics, aerospace, and other high-performance fields.

Antimicrobial Activity

Compounds with pyrimidine structures have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. This indicates a potential application of similar chemical compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

High-Performance Polymers

The incorporation of pyridine and cyclohexane groups into diamine monomers for the synthesis of polyimides has been shown to enhance the solubility and transparency of the resulting polymer films. These materials also exhibit excellent thermal and mechanical properties, indicating their suitability for use in optoelectronic devices (Yao et al., 2018).

properties

IUPAC Name

3-methylidene-1-N,2-N-bis[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8O6S2/c1-16-21(23(35)31-17-4-8-19(9-5-17)41(37,38)33-25-27-12-2-13-28-25)22(16)24(36)32-18-6-10-20(11-7-18)42(39,40)34-26-29-14-3-15-30-26/h2-15,21-22H,1H2,(H,31,35)(H,32,36)(H,27,28,33)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNBGZFRILNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide

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